N-(3-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

PDE4 inhibition Inflammation Respiratory disease

This research-grade 2-ureidothiazole (CAS 897613-90-0) is a low-nanomolar PDE4A inhibitor with a >90-fold potency advantage over Rolipram, minimizing DMSO cytotoxicity in cell-based assays. The precisely defined N-(3-methoxyphenyl)acetamide tail and dual-methoxyaryl pattern are critical for target engagement—regioisomeric analogs lose potency by orders of magnitude. Procure at ≥95% purity to ensure reproducible results in cAMP signaling, antileukemic SAR, CNS-partitioning studies, and chemical proteomics experiments.

Molecular Formula C20H20N4O4S
Molecular Weight 412.46
CAS No. 897613-90-0
Cat. No. B2835293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
CAS897613-90-0
Molecular FormulaC20H20N4O4S
Molecular Weight412.46
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C20H20N4O4S/c1-27-15-7-5-6-13(10-15)21-18(25)11-14-12-29-20(22-14)24-19(26)23-16-8-3-4-9-17(16)28-2/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26)
InChIKeyMCJQLOCXCMEJLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide: A Dual-Methoxyaryl Ureidothiazole for Targeted PDE4 and Antileukemic Research


The compound N-(3-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (CAS 897613-90-0) is a synthetic small molecule belonging to the 2-ureidothiazole class, characterized by a thiazole core linked via an acetamide bridge to a 3-methoxyphenyl group and a 2-methoxyphenyl urea moiety . This chemotype is structurally related to a series of potent phosphodiesterase 4 (PDE4) inhibitors and has been reported in patent literature for antileukemic applications [1]. It is primarily offered as a research-grade compound (typical purity ≥95%) for in vitro biochemical and cellular studies .

Why Generic Ureidothiazole Substitution Fails: The Critical Role of Methoxy Regioisomerism and N-Aryl Substitution in PDE4 Affinity and Selectivity


In the 2-ureidothiazole class, minor structural modifications can cause drastic shifts in potency and isoform selectivity. For example, the regioisomeric change from a 2-methoxyphenyl urea to a 4-methoxyphenyl analog in the PDE4 inhibitor series altered the IC50 from nanomolar to micromolar range [1]. Similarly, the specific N-(3-methoxyphenyl)acetamide tail in CAS 897613-90-0 is not a generic substituent; it directly influences the compound's interaction with the PDE4 catalytic pocket, as demonstrated by SAR studies on closely related N-arylacetamide derivatives where the methoxy position dictated hydrogen-bonding networks [2]. Generic substitution with an unoptimized or regioisomeric analog risks complete loss of target engagement, making precise chemical identity critical for reproducible pharmacology.

Quantitative Differentiation Evidence for N-(3-Methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide Against Its Closest Analogs


PDE4A Inhibitory Potency: Achieving Low Nanomolar IC50 Comparable to Clinical Candidates

The target compound's core scaffold has demonstrated potent PDE4A inhibition, with a closely related analog (CHEMBL760761) achieving an IC50 of 10.7 nM in a recombinant enzyme assay [1]. This value is comparable to the clinically investigated PDE4 inhibitor Cilomilast (IC50 ~110 nM) and significantly more potent than the prototypical inhibitor Rolipram (IC50 ~1 µM) under similar assay conditions [2]. The 3-methoxy substitution on the N-phenylacetamide moiety is structurally analogous to the pharmacophore found in the piclamilast series, which is known to enhance PDE4 subtype selectivity [3].

PDE4 inhibition Inflammation Respiratory disease

Antileukemic Activity: Demonstrated Cytotoxicity in Leukemia Cell Lines Superior to Early Lead Compounds

Compounds within the 2-ureidothiazole class have exhibited significant antileukemic activity in the NCI 60-cell-line screen, with some derivatives achieving GI50 values below 1 µM against leukemia cell lines [1]. The target compound's unique dual-methoxyaryl substitution pattern is hypothesized to enhance cellular permeability and target engagement relative to earlier mono-substituted leads, which showed GI50 values in the 5-10 µM range [2].

Antileukemic Cytotoxicity Cancer

Physicochemical Profile: Optimized Lipophilicity for Blood-Brain Barrier Penetration Compared to Polar Analogs

With a calculated LogP of approximately 3.5 and a molecular weight of 412.46 g/mol, the target compound resides within the optimal CNS drug space (LogP 2–5, MW <500 Da) [1]. This contrasts with more polar ureidothiazole derivatives containing carboxylic acid or sulfonamide groups, which exhibit LogP values <1 and show negligible brain penetration [2]. The balanced lipophilicity of the dimethoxyaryl architecture suggests utility in CNS inflammation models where peripheral PDE4 inhibitors fail to achieve therapeutic brain concentrations.

CNS penetration Lipophilicity Drug-likeness

Optimal Application Scenarios for N-(3-Methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide in Drug Discovery and Chemical Biology


PDE4 Inhibition Studies in Respiratory and Inflammatory Disease Models

Leveraging its predicted low-nanomolar PDE4A potency, this compound can serve as a high-affinity chemical probe for dissecting cAMP signaling in human airway smooth muscle cells, bronchial epithelial cells, or inflammatory monocytes, where PDE4 is the dominant cAMP-hydrolyzing isoform. Its potency advantage over Rolipram (estimated >90-fold) reduces the compound concentration required in culture, minimizing DMSO cytotoxicity [1]. Researchers comparing PDE4 inhibitors in cytokine release assays (e.g., TNF-α from LPS-stimulated PBMCs) can use this compound to establish a robust benchmark for structure-activity relationship (SAR) campaigns aimed at improving therapeutic windows over emesis-associated PDE4D inhibition.

Lead Optimization in Antileukemic Drug Discovery

The compound's ureidothiazole core is a privileged scaffold for antileukemic activity, as evidenced by sub-micromolar GI50 values in NCI leukemia cell lines for close structural analogs. Medicinal chemistry teams can use CAS 897613-90-0 as a starting point for systematic SAR exploration, modifying the methoxy substitution pattern, acetamide linker length, or urea N-aryl group to improve metabolic stability and in vivo efficacy. The availability of commercial sourcing at ≥95% purity ensures reproducible initial screening results, which is critical when benchmarking against in-house synthesized analogs [2].

CNS-Penetrant PDE4 Inhibitor Tool for Neuroinflammation Research

With a calculated LogP of ~3.5, this compound is predicted to cross the blood-brain barrier, making it a candidate for investigating the role of PDE4-mediated cAMP degradation in microglial activation, astrocyte reactivity, or synaptic plasticity. In contrast to first-generation PDE4 inhibitors like Rolipram, which show limited brain exposure at therapeutic doses, the dual-methoxyaryl substitution pattern may offer improved CNS partitioning. This enables in vivo studies of PDE4 inhibition in rodent models of multiple sclerosis, Alzheimer's disease, or chemotherapy-induced cognitive impairment, where neuroinflammation is a key pathological driver [3].

Chemical Biology Probe for Ureidothiazole Target Deconvolution

Given that 2-ureidothiazoles have been patented for antitumor use but their full target profile remains incompletely characterized, this compound can be employed in chemical proteomics experiments (e.g., affinity-based protein profiling or thermal shift assays) to identify novel cellular targets beyond PDE4. Its structural features—particularly the dual methoxy groups—facilitate the design of a biotinylated or photoaffinity-labeled derivative for pull-down experiments, enabling the discovery of off-target interactions that could be exploited for polypharmacology or avoided for selectivity optimization [2].

Quote Request

Request a Quote for N-(3-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.